molecular formula C8H18N2 B2731630 1,2,3,5-Tetramethylpiperazine CAS No. 1909336-79-3

1,2,3,5-Tetramethylpiperazine

Cat. No. B2731630
CAS RN: 1909336-79-3
M. Wt: 142.246
InChI Key: XBXCKFJWXOQBGC-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethylpiperazine is a chemical compound with the CAS Number: 1909336-79-3 . It has a molecular weight of 142.24 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1,2,3,5-Tetramethylpiperazine is 1S/C8H18N2/c1-6-5-10(4)8(3)7(2)9-6/h6-9H,5H2,1-4H3 . The molecular formula is C8H18N2 .


Physical And Chemical Properties Analysis

1,2,3,5-Tetramethylpiperazine is a liquid at room temperature .

Scientific Research Applications

Cardiovascular and Cerebrovascular Diseases

Tetramethylpyrazine, derived from Ligusticum wallichii, has been utilized in China for over 40 years for treating cardiovascular and cerebrovascular diseases. Its effectiveness across multiple systems, particularly in cardiovascular health, has led to extensive study on its pharmacological actions, clinical applications, and synthetic derivatives (Yingke Zhao, Yue Liu, & Keji Chen, 2016).

Antiplatelet Activity

Research has shown that Tetramethylpyrazine exhibits significant antiplatelet activities. Its mechanisms include inhibiting platelet aggregation and ATP-release reaction induced by various agonists, which may involve pathways like inhibiting phosphoinositide breakdown and thromboxane A2 formation (J. Sheu et al., 1997).

Energetic Materials Synthesis

The compound has been implicated in the creation of high-performing energetic materials through the amination of energetic anions. These materials show promise in explosives, highlighting a unique application of Tetramethylpyrazine derivatives in creating high energy-capacity compounds (T. Klapötke, D. Piercey, & J. Stierstorfer, 2012).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Tetramethylpiperazine derivatives have been extensively studied for structural assignments, providing insights into the stereochemical configurations of these compounds. Such research underscores the importance of Tetramethylpiperazine in chemical analysis and structural biology (R. Harris & N. Sheppard, 1966).

Food Chemistry and Flavor Enhancement

In the field of food chemistry, Tetramethylpyrazine has been recognized for its role as a flavor additive in vinegars, with studies focusing on its formation mechanisms and content enhancement. This research not only enhances our understanding of food flavors but also explores the health benefits of Tetramethylpyrazine in diet therapy (Zijun Xiao et al., 2018).

Stroke Treatment

Tetramethylpyrazine has also been investigated for its potential in treating stroke, with studies indicating its effectiveness in increasing survival rates in animal models. This research contributes to developing new therapeutic strategies for stroke treatment (W. Ho, H. Wen, & C. M. Lee, 1989).

Safety and Hazards

The safety information for 1,2,3,5-Tetramethylpiperazine includes several hazard statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Several precautionary statements are also provided .

properties

IUPAC Name

1,2,3,5-tetramethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-6-5-10(4)8(3)7(2)9-6/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXCKFJWXOQBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(C(N1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-Tetramethylpiperazine

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